molecular formula C15H13BrN2O5 B4235885 3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide

3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide

Cat. No.: B4235885
M. Wt: 381.18 g/mol
InChI Key: FXGWUDWEVFGXPN-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide is an organic compound with a complex structure that includes bromine, methoxy, and nitrophenyl groups

Preparation Methods

The synthesis of 3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide typically involves multiple steps. One common route starts with the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde . This intermediate is then subjected to further reactions, including nitration and amidation, to introduce the nitrophenyl and benzamide groups, respectively. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sulfuric acid.

Chemical Reactions Analysis

3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: This compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromine and methoxy groups can influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity. The presence of the nitrophenyl group in this compound makes it unique and potentially more versatile in certain applications.

Properties

IUPAC Name

3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O5/c1-22-13-5-3-9(7-11(13)16)15(19)17-10-4-6-14(23-2)12(8-10)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGWUDWEVFGXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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